Comparative Inhibition of Aldose Reductase (ALR2) by Rhodanine Derivatives
Class-level inference indicates that 5-ethyl-3-(1-naphthyl)rhodanine is a structural analog of known aldose reductase inhibitors. While direct inhibition data for this specific compound is not available, its core structure is shared with epalrestat, a marketed ALR2 inhibitor [1]. Epalrestat demonstrates IC50 values of 10 nM (rat lens) and 25 nM (human placenta) [2]. The 5-ethyl and 3-(1-naphthyl) groups in the target compound represent a distinct pharmacophore compared to epalrestat's 5-arylidene and 3-carboxymethyl groups, suggesting a different binding mode and target engagement profile.
| Evidence Dimension | Aldose Reductase (ALR2) Inhibition Potency |
|---|---|
| Target Compound Data | Not available in public literature |
| Comparator Or Baseline | Epalrestat: IC50 = 10 nM (rat lens), IC50 = 25 nM (human placenta) |
| Quantified Difference | Unknown |
| Conditions | Enzymatic assay with purified ALR2 |
Why This Matters
This highlights the compound's potential as a tool to probe ALR2 SAR, but it lacks the validated data required to justify its selection over a well-characterized comparator like epalrestat.
- [1] Ramirez, M. A., & Borja, N. L. (2008). Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 28(5), 646-655. View Source
- [2] Terashima, H., Hama, K., Yamamoto, R., Tsuboshima, M., Kikkawa, R., Hatanaka, I., & Shigeta, Y. (1984). Effects of a new aldose reductase inhibitor on various tissues in vitro. Journal of Pharmacology and Experimental Therapeutics, 229(1), 226-230. View Source
